![molecular formula C47H78O19 B2492658 Astragaloside VI CAS No. 84687-45-6](/img/structure/B2492658.png)
Astragaloside VI
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Overview
Description
Astragalosides are a series of related chemical compounds isolated from Astragalus membranaceus . Astragaloside VI is one of the active components of this series .
Synthesis Analysis
Astragalosides, including this compound, are synthesized in the leaves and stem of the Astragalus Membranaceus plant and then translocated to the root . The mevalonate pathway genes are involved in astragaloside biosynthesis .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 947.11. It is soluble in DMSO (90 mg/mL with ultrasonic assistance) but has poor water solubility .Scientific Research Applications
Wound Healing
Astragaloside VI (AS-VI) has shown promise in enhancing wound healing. A study by (Lee et al., 2018) found that AS-VI, along with cycloastragenol-6-O-beta-D-glucoside, accelerated wound healing in both sterile and infected wounds in vivo. This effect is attributed to increased angiogenesis in scar tissue and activation of the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase (ERK) signaling pathway, which enhances cell proliferation and migration.
Cardiovascular Protection
Several studies have identified AS-VI as a potential therapeutic agent for cardiovascular diseases. For instance, (Zhuang et al., 2019) conducted a systematic review and meta-analysis on animal models of viral myocarditis, demonstrating that AS-VI reduced mortality, inflammation, and cardiac enzyme expression while improving heart function. These cardioprotective effects are attributed to anti-inflammatory, antioxidative, anti-apoptotic, and anti-remodeling mechanisms. Additionally, (Yang et al., 2013) found that AS-VI ameliorated myocardial hypertrophy and inflammatory effects induced by β-adrenergic hyperactivity, partly through the inhibition of the TLR4/NF-кB signaling pathway.
Neuroprotection
AS-VI also has potential applications in neurology. (Costa et al., 2019) reviewed its neuroprotective effects in experimental models of neurological disorders, finding that AS-VI improved behavioral and neurochemical deficits, largely due to its antioxidant, antiapoptotic, and anti-inflammatory properties. (Chen et al., 2018) also highlighted its role in promoting neural stem cell proliferation and enhancing neurological function recovery in transient cerebral ischemic injury.
Renal Protection
In the context of renal health, (Zhou et al., 2020) conducted a systematic review and meta-analysis on ASIV, a related compound, indicating its protective effects on kidney damage in diabetes mellitus models. These protective mechanisms include alleviating oxidative stress, delaying renal fibrosis, and providing anti-apoptotic and anti-inflammatory actions.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVEPQEIRRVKG-SXCMWBRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H78O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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